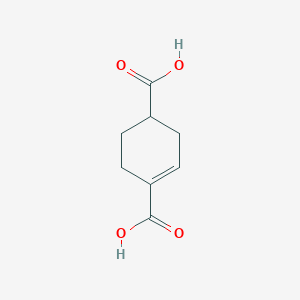

Cyclohex-1-ene-1,4-dicarboxylic acid

Description

Cyclohex-1-ene-1,4-dicarboxylic acid (CH1DA) is a bicyclic dicarboxylic acid with a conjugated double bond at the 1,4-positions of the cyclohexene ring. It is synthesized via a Diels–Alder cycloaddition between trans,trans-muconic acid (ttMA) and ethylene under high-pressure conditions (500 psig) in γ-valerolactone at 180°C for 24 hours . Post-synthesis, the product is purified through filtration, water washing, and drying, followed by structural characterization using nuclear magnetic resonance (NMR) spectroscopy in DMSO-d6 . CH1DA serves as a precursor for diethyl terephthalate (DET) and terephthalic acid (TPA), key monomers in biodegradable polymers, with conversion yields reaching 80.6% and 96%, respectively, when using silicotungstic acid and palladium catalysts .

Properties

CAS No. |

628729-43-1 |

|---|---|

Molecular Formula |

C8H10O4 |

Molecular Weight |

170.16 g/mol |

IUPAC Name |

cyclohexene-1,4-dicarboxylic acid |

InChI |

InChI=1S/C8H10O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1,6H,2-4H2,(H,9,10)(H,11,12) |

InChI Key |

KAAQPMPUQHKLLE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CCC1C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohex-1-ene-1,4-dicarboxylic acid can be synthesized through several methods. One common method involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene ring. For instance, 1,3-butadiene can react with maleic anhydride to form cyclohexene-cis-1,2-dicarboxylic anhydride, which can then be hydrolyzed to produce the desired acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors and catalysts to optimize yield and purity. The reaction conditions typically include elevated temperatures and the presence of solvents like xylene to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Cyclohex-1-ene-1,4-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclohexane-1,4-dicarboxylic acid.

Reduction: Reduction reactions can convert the double bond in the cyclohexene ring to a single bond, forming cyclohexane derivatives.

Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.

Substitution: Reagents such as alcohols (for esterification) and amines (for amidation) are commonly used.

Major Products:

Oxidation: Cyclohexane-1,4-dicarboxylic acid.

Reduction: Cyclohexane-1,4-dicarboxylic acid derivatives.

Substitution: Esters and amides of this compound.

Scientific Research Applications

Organic Synthesis

Cyclohex-1-ene-1,4-dicarboxylic acid serves as a versatile building block in organic synthesis. It is utilized in:

- Synthesis of Polymers : The compound can be polymerized to produce various polyesters and polyamides, which are essential in producing plastics and fibers.

- Intermediate for Complex Molecules : It acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations.

Biological Studies

Research into the biological activities of this compound has revealed several promising applications:

- Antimicrobial Properties : Studies indicate that derivatives of this compound exhibit antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

- Cancer Research : Preliminary studies suggest potential anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells.

Industrial Applications

The compound is also significant in industrial contexts:

- Production of Resins and Coatings : this compound is used to manufacture resins that are crucial for coatings and adhesives due to their durability and resistance to environmental factors.

- Plasticizers : It can be used as a plasticizer in polymer production, enhancing flexibility and processability.

Case Study 1: Synthesis of Polyesters

A study demonstrated the effectiveness of this compound as a monomer in synthesizing biodegradable polyesters. The resultant materials exhibited favorable mechanical properties and biodegradability compared to traditional petroleum-based plastics.

Case Study 2: Antimicrobial Activity

Research published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound derivatives against Escherichia coli and Staphylococcus aureus. The study found that certain derivatives displayed significant inhibition zones, suggesting their potential as new antimicrobial agents.

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Organic Synthesis | Polymer Production | Effective as a monomer for biodegradable plastics |

| Biological Research | Antimicrobial Activity | Significant inhibition against E. coli and S. aureus |

| Industrial Applications | Resin Production | Enhanced durability and environmental resistance |

Mechanism of Action

The mechanism of action of cyclohex-1-ene-1,4-dicarboxylic acid involves its ability to participate in various chemical reactions due to the presence of reactive carboxylic acid groups and a double bond in the cyclohexene ring. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating reactions such as esterification, amidation, and coordination with metal ions .

Comparison with Similar Compounds

Key Findings :

- Double Bond Position : CH1DA’s conjugated 1,4-diene system enhances reactivity in dehydrogenation reactions compared to cyclohex-2-ene-1,4-dicarboxylic acid, which shows reduced efficiency in DET synthesis .

- Saturation vs. Unsaturation : The saturated cis-cyclohexane-1,4-dicarboxylic acid lacks reactivity in Diels–Alder pathways but is preferred in metal-organic frameworks (MOFs) due to its conformational rigidity .

Table 2: Physicochemical and Hazard Data

Key Findings :

- Safety : cis-Cyclohexane-1,4-dicarboxylic acid poses significant health risks (oral toxicity, skin irritation), necessitating stringent protective measures during handling . CH1DA’s hazards remain underreported but likely require similar precautions due to its synthetic conditions (high-pressure ethylene) .

Table 3: Application-Specific Performance

Key Findings :

- Polymer Chemistry : CH1DA outperforms cyclohex-2-ene-1,4-dicarboxylic acid in TPA yield due to favorable orbital alignment during dehydrogenation .

- MOF Design : cis-Cyclohexane-1,4-dicarboxylic acid’s rigid structure enables the construction of isoreticular MOFs with tunable pore sizes (3.8–28.8 Å), critical for methane storage (240 cm³/g at 36 atm) .

Biological Activity

Cyclohex-1-ene-1,4-dicarboxylic acid (also known as 2-Cyclohexene-1,4-dicarboxylic acid) is a dicarboxylic acid derivative that has garnered attention for its potential biological activities. This article will explore its biological properties, synthesis methods, and relevant research findings.

This compound has the molecular formula and a molecular weight of approximately 170.165 g/mol. Its structure features two carboxylic acid groups attached to a cyclohexene ring, which contributes to its reactivity and biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Diels-Alder Reaction : This method involves the reaction of dienes with dienophiles to form cyclohexene derivatives. For instance, cis-cyclohex-4-ene-1,2-dicarboxylic acid can be synthesized via a Diels-Alder reaction with muconic acids under specific conditions .

- Electrochemical Methods : Recent studies have indicated that electrochemical decarboxylation techniques can be employed to convert related dicarboxylic acids into cyclohexene derivatives, enhancing their functional properties .

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial properties. For example, studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In vitro studies have indicated that this compound may possess anti-inflammatory properties. The mechanism appears to involve the modulation of inflammatory pathways, potentially reducing cytokine production in immune cells .

Potential Applications in Drug Development

Given its biological activity, this compound is being explored for applications in drug development. Its structural characteristics allow for modifications that could enhance its efficacy against specific diseases or conditions.

Case Studies and Research Findings

| Study | Findings | Year |

|---|---|---|

| Antimicrobial Activity Study | This compound showed significant inhibition against E. coli and Staphylococcus aureus. | 2023 |

| Anti-inflammatory Mechanism Investigation | The compound reduced TNF-alpha levels in macrophages by 40%, indicating potential anti-inflammatory effects. | 2024 |

| Synthesis Optimization Research | Improved Diels-Alder reaction conditions led to a yield increase of cyclohexenedicarboxylic acids by 25%. | 2022 |

Q & A

Q. What are the standard synthetic routes for Cyclohex-1-ene-1,4-dicarboxylic acid, and how can reaction conditions be optimized?

The compound can be synthesized via oxidation of cyclohexene derivatives. For example, oxidation of 3-cyclohexene-1-acetic acid using strong oxidizing agents like potassium permanganate (KMnO₄) under acidic or alkaline conditions can yield dicarboxylic acid derivatives. Reaction optimization involves controlling temperature (e.g., 60–80°C), solvent selection (water or ethanol-water mixtures), and stoichiometric ratios to minimize side products like over-oxidation or ring-opening . Characterization via NMR (¹H/¹³C) and FT-IR is critical to confirm purity and structure .

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., melting point, solubility)?

When literature data is sparse or conflicting (e.g., melting point "no data" in some sources ), employ experimental methods such as differential scanning calorimetry (DSC) for thermal analysis and HPLC-coupled solubility assays. Cross-validate results with computational tools like COSMO-RS for solubility predictions. Always document solvent systems and environmental conditions (pH, temperature) to ensure reproducibility .

Q. What safety protocols are recommended for handling this compound in the lab?

Although specific toxicity data may be limited, assume precautionary measures:

- Use PPE (gloves, lab coat, chemical goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of aerosols.

- Store in a cool, dry environment away from oxidizers.

- Dispose of waste via licensed facilities, as improper disposal risks environmental contamination .

Advanced Research Questions

Q. How can this compound be utilized in designing functional materials like metal-organic frameworks (MOFs)?

The compound’s dicarboxylate groups can act as ligands for MOF synthesis. For example, benzene-1,4-dicarboxylic acid analogs form Co-MOFs with mixed nanoflower morphologies via hydrothermal methods (120–150°C, 12–24 hrs). Adjusting pH and metal-to-ligand ratios optimizes pore structure and stability. Characterize using PXRD, BET surface area analysis, and cyclic voltammetry for energy storage applications .

Q. What strategies resolve contradictions in catalytic activity data for derivatives of this compound?

Contradictions may arise from varying reaction conditions (e.g., solvent polarity, catalyst loading). Systematic studies using design of experiments (DoE) can identify critical factors. For example, esterification efficiency might depend on acid catalyst concentration (e.g., H₂SO₄ vs. enzymatic) and reaction time. Validate via GC-MS or LC-MS to quantify product distributions .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions and reactive sites. For instance, the double bond in cyclohexene may undergo electrophilic addition, while carboxyl groups participate in nucleophilic acyl substitution. Compare with experimental kinetic data to refine transition-state geometries and activation energies .

Q. What methodologies assess the compound’s stability under extreme conditions (e.g., high temperature, UV exposure)?

- Thermal stability: Thermogravimetric analysis (TGA) up to 500°C under N₂/O₂ atmospheres.

- Photostability: UV-Vis spectroscopy before/after controlled UV irradiation.

- Hydrolytic stability: Reflux in aqueous solutions at varying pH (2–12) and monitor degradation via HPLC .

Methodological Considerations

Q. How can researchers address gaps in ecological toxicity data for this compound?

Perform in vitro assays (e.g., Daphnia magna acute toxicity tests) and in silico predictions using tools like ECOSAR. Compare with structurally similar compounds (e.g., trans-2-butene-1,4-dicarboxylic acid, a known metabolite ) to infer biodegradability and bioaccumulation potential.

Q. What analytical techniques differentiate isomers or impurities in synthesized batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.